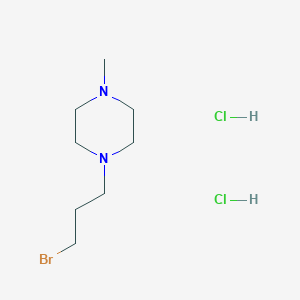
1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a bromopropyl group attached to the piperazine ring, which is further methylated. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with 1,3-dibromopropane. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide (DMF), and a base like potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by crystallization or extraction methods.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of microwave irradiation has also been explored to accelerate the reaction and enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: N-oxides are formed.
Reduction: The major product is 1-(3-Propyl)-4-methylpiperazinedihydrochloride.
科学研究应用
1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of receptor binding and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways and processes, making the compound useful in studying the molecular basis of diseases and developing new drugs.
相似化合物的比较
Similar Compounds
- 1-(3-Chloropropyl)-4-methylpiperazinedihydrochloride
- 1-(3-Iodopropyl)-4-methylpiperazinedihydrochloride
- 1-(3-Fluoropropyl)-4-methylpiperazinedihydrochloride
Uniqueness
1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. This reactivity can be advantageous in certain synthetic applications, allowing for the efficient introduction of various functional groups.
属性
IUPAC Name |
1-(3-bromopropyl)-4-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrN2.2ClH/c1-10-5-7-11(8-6-10)4-2-3-9;;/h2-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGCLKMZLDUZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCBr.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
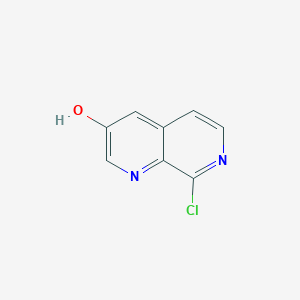
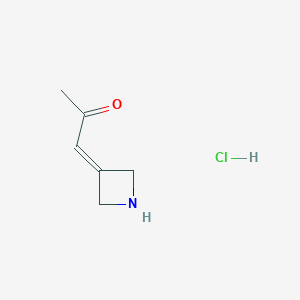
![5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B8230203.png)
![2-[2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol](/img/structure/B8230206.png)
![N-{bicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B8230213.png)
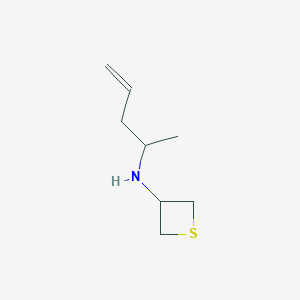
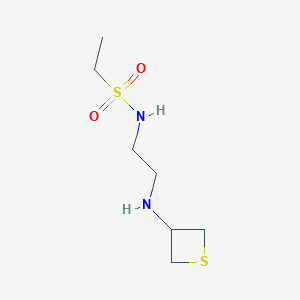
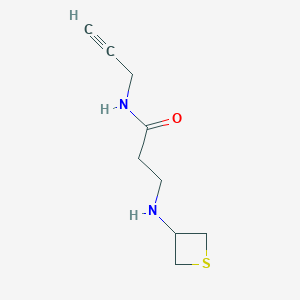
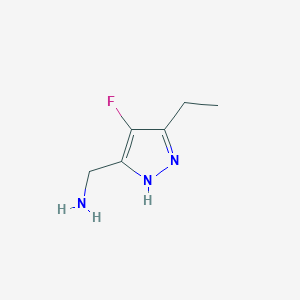
![[1-(2-Methylpropyl)-1H-indazol-5-yl]boronic acid](/img/structure/B8230247.png)
![(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B8230250.png)
![methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8230256.png)
![Methyl(S)-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate](/img/structure/B8230273.png)
![2-Chlorothieno[2,3-d]pyrimidin-6-amine](/img/structure/B8230278.png)
